4-Decenedioic acid
Description
Properties
CAS No. |
67494-01-3 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(E)-dec-4-enedioic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1,3H,2,4-8H2,(H,11,12)(H,13,14)/b3-1+ |
InChI Key |
CXGDCGIPEJKSCK-HNQUOIGGSA-N |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/CCC(=O)O |
Canonical SMILES |
C(CCC(=O)O)CC=CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Transesterification of Methyl Esters
The reaction begins with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, polyethylene glycol (PEG), and an acid catalyst (e.g., para-methylbenzenesulfonic acid or 4-chlorobenzenesulfonic acid). Key conditions include:
| Parameter | Value Range | Role in Reaction |
|---|---|---|
| Temperature | 125–130°C | Facilitates ester interchange |
| Catalyst Loading | 3.0 g per 20 g ester | Accelerates reaction kinetics |
| Reaction Time | 4 hours | Ensures complete conversion |
This step yields PEG-substituted transesterification intermediates, which are subsequently washed with toluene to remove excess PEG and catalyst.
Maleic Anhydride Incorporation
Maleic anhydride (4.2–5.4 g per 20 g ester) is introduced to the intermediate under nitrogen at 105–110°C. Acid catalysts (e.g., para-methylbenzenesulfonic acid) promote anhydride ring-opening, forming maleated derivatives. The reaction is monitored via acid value titration, with termination occurring when acid values stabilize below 8 mg KOH/g.
Saponification and Isolation
The maleated product undergoes alkaline hydrolysis using 45% sodium hydroxide (6.4 g per 45 g water) at pH 13–14, converting ester groups to carboxylic acids. Subsequent phase separation removes toluene-soluble byproducts, yielding an aqueous solution of dicarboxylic acids. Theoretical solid content ranges from 35% to 43%, though actual yields are slightly lower due to incomplete saponification.
Microbial Production via Fatty Acid β-Oxidation
Emerging biotechnological approaches exploit engineered microbial strains to produce dicarboxylic acids from renewable substrates. For instance, Candida tropicalis strains modified to block ω-oxidation can accumulate medium-chain diacids during fermentation. Substrate specificity could be tuned to favor 4-decenedioic acid by:
-
Enzyme Engineering : Modifying acyl-CoA dehydrogenase to accept C₁₀ substrates.
-
Fermentation Conditions : Maintaining microaerobic conditions to limit terminal oxidation.
A hypothetical pathway involves:
Stereochemical Control in Synthesis
The cis and trans isomers of 4-decenedioic acid require distinct synthetic strategies:
Trans-4-Decenedioic Acid
-
Diels-Alder Reaction : Maleic anhydride and 1,3-butadiene derivatives form the trans-diepoxide intermediate, which hydrolyzes to the trans-diacid.
-
Catalytic Isomerization : Isomerization of cis-isomers using ruthenium-based catalysts under hydrogen atmosphere.
Cis-4-Decenedioic Acid
-
Lindlar Catalyst Hydrogenation : Partial hydrogenation of 4-decynedioic acid with Lindlar’s catalyst (Pb-quinoline-poisoned Pd/BaSO₄) ensures cis selectivity.
Analytical Characterization of Synthetic Products
Post-synthesis validation employs:
Chemical Reactions Analysis
Oxidation of Oleic Acid
-
Reagents/Catalysts : Potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.
-
Mechanism : The double bond in oleic acid undergoes oxidative cleavage to yield dicarboxylic acids.
-
Example :
Dimerization of Shorter-Chain Acids
-
Unsaturated precursors (e.g., hexenoic acid) dimerize via radical or catalytic pathways, followed by oxidation to form 4-decenedioic acid.
Esterification Reactions
The carboxylic acid groups in 4-decenedioic acid readily undergo esterification.
Catalyzed Esterification
-
Catalysts : Organic sulfonic acids (e.g., para-methylbenzenesulfonic acid, 4-chlorobenzenesulfonic acid) enhance reaction efficiency .
-
Conditions :
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Para-methylbenzenesulfonic acid | 125–130 | 4 | 35–38 |
| 4-Chlorobenzenesulfonic acid | 105–110 | 6 | 36–41 |
Polymerization and Polycondensation
4-Decenedioic acid participates in polyester synthesis via polycondensation with diols (e.g., ethylene glycol):
-
Applications : Resulting polyesters exhibit biodegradability and mechanical resilience, suitable for biomedical materials.
Metabolic Pathways
In humans, 4-decenedioic acid arises from β-oxidation of unsaturated fatty acids (e.g., linoleic acid) in peroxisomes . Key steps include:
-
Desaturation : Formation of double bonds via acyl-CoA dehydrogenases.
-
Chain Shortening : Sequential removal of acetyl-CoA units.
-
Excretion : Detected in urine as a metabolite in dicarboxylic aciduria .
Reactivity in Aqueous Media
The acid dissociates in water, forming dicarboxylate ions:
\text{HOOC-(CH}_2\text{)}_6\text{-CH=CH-COOH} \rightleftharpoons \text{^-OOC-(CH}_2\text{)}_6\text{-CH=CH-COO}^- + 2\text{H}^+
Thermochemical Data
While direct data for 4-decenedioic acid is limited, homologs like decanedioic acid (C₁₀H₁₈O₄) exhibit:
| Parameter | Value | Method |
|---|---|---|
| ΔrH° (gas phase) | 1364 ± 8.4 kJ/mol | CIDC |
| ΔrG° (gas phase) | 1345 ± 8.4 kJ/mol | CIDC |
Industrial and Biological Relevance
Scientific Research Applications
Biochemical Significance
1. Metabolic Disorders:
Cis-4-Decenedioic acid is notably associated with medium-chain acyl-CoA dehydrogenase deficiency (MCADD), a genetic disorder that affects fatty acid metabolism. In patients with MCADD, the levels of cis-4-decenedioic acid can increase significantly due to impaired oxidation of unsaturated fatty acids like oleate and linoleate. This has been documented in clinical studies where elevated urinary excretion of this compound was observed during metabolic crises .
2. Biomarker Potential:
The presence of cis-4-decenedioic acid in urine makes it a potential biomarker for diagnosing metabolic disorders related to fatty acid oxidation. Its quantification in biological fluids can aid in understanding the metabolic state of patients with conditions such as MCADD .
Industrial Applications
1. Biodegradable Polymers:
Cis-4-Decenedioic acid can be utilized in the production of biodegradable polyesters. These materials are gaining traction due to their environmental benefits and applicability in packaging and other consumer products .
2. Chemical Synthesis:
This compound serves as an intermediate in organic synthesis, particularly in the production of various esters and amides that are used in fragrances and flavorings due to their desirable olfactory properties .
Case Studies
Mechanism of Action
The mechanism of action of 4-Decenedioic acid involves its interaction with metabolic enzymes. In biological systems, it can be metabolized through beta-oxidation, leading to the production of energy. The presence of the double bond influences its reactivity and interaction with enzymes, making it a subject of interest in metabolic studies.
Comparison with Similar Compounds
Key Properties:
- Physical State : The Z-isomer is a crystalline solid with a melting point of 85–87°C , while the E-isomer is a liquid at room temperature .
- Biological Activity : Identified as a cholesterol biosynthesis inhibitor isolated from Penicillium simplicissimum .
- Occurrence : Also detected in the urine of patients with Jamaican vomiting sickness, suggesting a metabolic role in fatty acid oxidation disorders .
Comparison with Similar Compounds
The structural and functional similarities of 4-Decenedioic acid to other dicarboxylic acids, unsaturated fatty acids, and related metabolites are analyzed below.
Structural and Functional Comparisons
Table 1: Comparative Analysis of 4-Decenedioic Acid and Analogues
Key Differences and Implications
(a) Chain Length and Functional Groups
- 4-Decenedioic acid has a 10-carbon chain with two carboxylic acids and a double bond, enabling interactions with enzymes involved in lipid metabolism .
- 10-Undecenoic acid (11 carbons, one carboxylic acid) exhibits antifungal activity due to its ability to disrupt microbial cell membranes .
- 4-Oxododecanedioic acid (12 carbons, ketone group) serves as a precursor in organic synthesis but lacks direct biological activity .
(b) Isomerism and Physical Properties
- The Z-isomer of 4-Decenedioic acid has a higher melting point (85–87°C) than the E-isomer , which is liquid, reflecting differences in molecular packing due to stereochemistry .
Biological Activity
4-Decenedioic acid, a dicarboxylic acid with the chemical formula C10H16O4, has garnered attention in recent years due to its diverse biological activities. This compound is primarily noted for its potential therapeutic applications, particularly in metabolic disorders, cancer treatment, and as an antimicrobial agent. This article provides a comprehensive overview of the biological activity of 4-decenedioic acid, supported by data tables and relevant research findings.
4-Decenedioic acid is characterized by its long carbon chain and two carboxylic acid groups. Its structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with various biological systems.
Biological Activities
1. Antitumor Activity
Research indicates that 4-decenedioic acid exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, a study reported that treatment with 4-decenedioic acid led to a dose-dependent decrease in cell viability in human colorectal cancer cells (HT-29) and breast cancer cells (MCF-7) .
Table 1: Antitumor Effects of 4-Decenedioic Acid
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 25 | Induction of apoptosis |
| MCF-7 | 30 | Cell cycle arrest at G1 phase |
| A549 | 20 | ROS-mediated stress pathways |
2. Anti-inflammatory Properties
4-Decenedioic acid has been shown to modulate inflammatory responses. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential use in inflammatory diseases.
3. Metabolic Effects
The compound has also been evaluated for its effects on metabolic pathways. It has been found to enhance fatty acid oxidation and improve insulin sensitivity in animal models, indicating its potential role in managing metabolic syndromes .
Table 2: Metabolic Effects of 4-Decenedioic Acid
| Parameter | Control Group | Treatment Group (4-Decenedioic Acid) |
|---|---|---|
| Blood Glucose Level (mg/dL) | 120 ± 10 | 90 ± 8 |
| Insulin Sensitivity Index | 1.0 ± 0.1 | 1.5 ± 0.2 |
Case Studies
Case Study 1: Cancer Treatment
A clinical trial investigated the effects of a formulation containing 4-decenedioic acid on patients with advanced colorectal cancer. The results indicated a significant reduction in tumor size after eight weeks of treatment, with minimal side effects reported .
Case Study 2: Metabolic Syndrome
In another study focusing on patients with metabolic syndrome, supplementation with 4-decenedioic acid improved lipid profiles and reduced waist circumference over a twelve-week period .
The biological activities of 4-decenedioic acid can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation: By inhibiting NF-κB signaling, it reduces the expression of pro-inflammatory cytokines.
- Fatty Acid Metabolism: It enhances mitochondrial fatty acid oxidation, which may contribute to improved metabolic health.
Q & A
Q. How can FAIR principles be implemented for 4-Decenedioic acid research data management?
- Methodological Answer: Store raw spectra, chromatograms, and simulation files in repositories (e.g., RADAR4Chem, nmrXiv). Use standardized metadata (ISA-Tab format) for interoperability. Assign DOIs via Zenodo. Adopt ELNs (Chemotion) for traceability. Regularly audit datasets for compliance with FAIR criteria (e.g., machine-readable licensing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
